molecular formula C14H15NO4S2 B2782962 (E)-ethyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate CAS No. 682764-85-8

(E)-ethyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate

Cat. No. B2782962
CAS RN: 682764-85-8
M. Wt: 325.4
InChI Key: DLDUDHCTSHWRMI-PKNBQFBNSA-N
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Description

This compound is a furan derivative, which means it contains a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives are known for their reactivity and are used in the synthesis of a variety of chemical compounds .


Molecular Structure Analysis

The compound likely contains a furan ring, a thiazolidine ring (a five-membered ring with three carbons, one nitrogen, and one sulfur), and an ester group (COO-). The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

Furan derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution and reactions with nucleophiles . The exact reactions this compound would undergo would depend on its specific structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the ester group might make it more polar, and the rings in the structure could affect its stability .

Mechanism of Action

Target of Action

The compound, also known as ethyl 4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate, is a thiazolidine-2,4-dione derivative . Thiazolidine-2,4-diones are known to target both VEGFR-2 and EGFR tyrosine kinases . These kinases play crucial roles in cell signaling, growth, and proliferation, making them important targets in cancer therapy .

Mode of Action

The compound interacts with its targets (VEGFR-2 and EGFR tyrosine kinases) in an ATP-competitive manner . This means it competes with ATP for binding to the kinase active site, thereby inhibiting the kinase’s activity . The inhibition of these kinases disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and potentially inducing cell death .

Biochemical Pathways

The compound affects the VEGF and EGF signaling pathways due to its interaction with VEGFR-2 and EGFR . These pathways are involved in various cellular processes, including cell growth, survival, and migration . By inhibiting these pathways, the compound can potentially halt tumor growth and metastasis .

Pharmacokinetics

Thiazolidine-2,4-diones are generally known for their good absorption and distribution profiles . The compound’s ADME properties and their impact on bioavailability would need to be further investigated in preclinical and clinical studies.

Result of Action

The compound’s action results in the inhibition of VEGFR-2 and EGFR tyrosine kinases, leading to a disruption in the VEGF and EGF signaling pathways . This disruption can lead to a decrease in cell proliferation and potentially induce cell death . Therefore, the compound could have potential anticancer effects .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other substances in the environment, such as other drugs or food, can potentially affect the compound’s metabolism and excretion

Future Directions

Furan derivatives are a topic of ongoing research, and new methods of synthesis and applications are continually being explored . This compound could potentially be a part of that research.

properties

IUPAC Name

ethyl 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-2-18-12(16)6-3-7-15-13(17)11(21-14(15)20)9-10-5-4-8-19-10/h4-5,8-9H,2-3,6-7H2,1H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDUDHCTSHWRMI-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C(=O)C(=CC2=CC=CO2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate

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